3-(3-Chloro-5-fluorophenyl)-3-pentanol
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-3-pentanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3-pentanol can be achieved through several methods. One common approach involves the propargylation and allenylation of aldehydes using propargyl bromides in the presence of a copper catalyst and manganese mediator . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions that ensure high yields and purity. The use of column chromatography for purification is a standard practice to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(3-Chloro-5-fluorophenyl)pentanal .
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-3-pentanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism by which 3-(3-Chloro-5-fluorophenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorobenzonitrile
- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide
Uniqueness
3-(3-Chloro-5-fluorophenyl)-3-pentanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to other similar compounds. Its combination of chloro and fluoro substituents on the phenyl ring, along with the pentanol chain, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTFJBHUWXKSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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